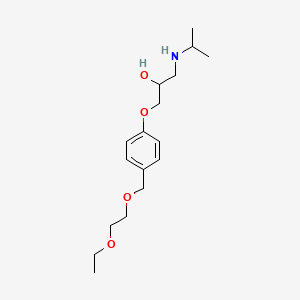
16-Hydroxy Capsaicin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Hydroxy Capsaicin-d3 is a deuterated form of 16-Hydroxy Capsaicin, which is a metabolite of Capsaicin. Capsaicin is a well-known compound found in chili peppers that gives them their characteristic heat. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of capsaicin due to its stability and unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy Capsaicin-d3 involves multiple steps. The process typically starts with the formation of benzaldehyde oximes, followed by the reduction of these oximes to benzylamines. The final step involves the N-acylation of benzylamines with carboxylic acids . Each of these steps requires specific reaction conditions, such as the use of hydrogenation for the reduction step and specific solvents for the N-acylation step.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which is more efficient and environmentally friendly compared to traditional batch synthesis. This method involves the use of 3D printed flow reactors, which allow for better control over reaction conditions and reduce chemical waste .
化学反应分析
Types of Reactions
16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
16-Hydroxy Capsaicin-d3 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with the TRPV1 receptor, which is a key player in the sensation of pain and heat. By binding to this receptor, this compound can modulate its activity, leading to various physiological effects. Additionally, the compound can influence other molecular targets and pathways, contributing to its overall biological activity .
相似化合物的比较
16-Hydroxy Capsaicin-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and distinct properties. Similar compounds include:
Capsaicin: The parent compound, known for its pungency and wide range of biological activities.
Dihydrocapsaicin: Another major capsaicinoid found in chili peppers, with similar but slightly different properties compared to capsaicin.
Nordihydrocapsaicin: A less abundant capsaicinoid with unique biological activities.
Homocapsaicin: A minor capsaicinoid with distinct chemical and biological properties.
属性
CAS 编号 |
1346606-77-6 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
324.435 |
IUPAC 名称 |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
InChI 键 |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
同义词 |
(6E)-8-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


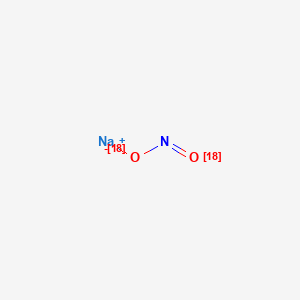
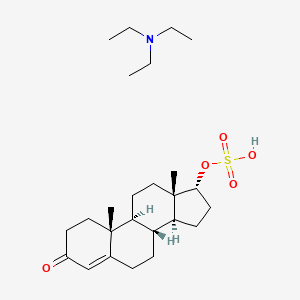
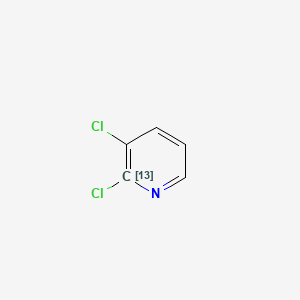
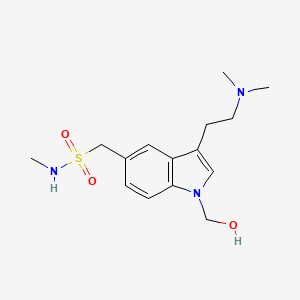
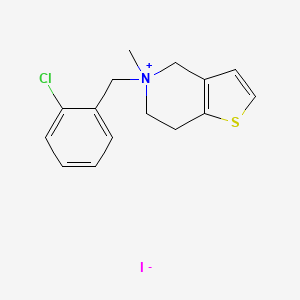
![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
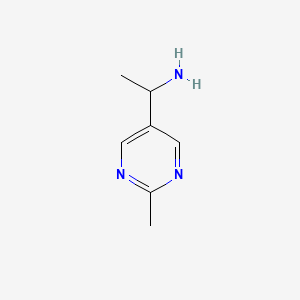
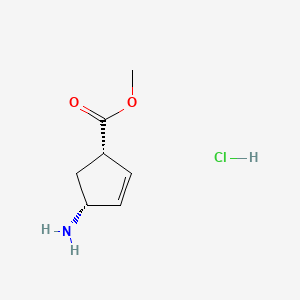
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
